Azido-PEG4-4-nitrophenyl carbonate
Overview
Description
Azido-PEG4-4-nitrophenyl carbonate is a polyethylene glycol (PEG) derivative containing an azide group and a reactive nitrophenyl carbonate group. The nitrophenyl carbonate group is reactive towards the amino group of lysine, forming stable urethane linkages. The azide group enables Click Chemistry, a powerful tool for bioconjugation and molecular assembly. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Azido-PEG4-4-nitrophenyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group and a reactive nitrophenyl carbonate (NPC) group . The NPC group is reactive towards the amino group of lysine, forming stable urethane linkages .
Mode of Action
This compound operates through a mechanism known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This is achieved through the formation of PROTACs, which harness the ubiquitin-proteasome system to degrade specific proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-4-nitrophenyl carbonate is synthesized through a multi-step process involving the reaction of PEG with azide and nitrophenyl carbonate groups. The typical synthetic route involves the following steps:
PEG Functionalization: PEG is first functionalized with azide groups through a reaction with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Carbonate Formation: The azido-functionalized PEG is then reacted with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Substitution Reactions: The nitrophenyl carbonate group reacts with amines to form stable urethane linkages
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts. The reaction is typically carried out in a mixture of water and t-butanol at room temperature.
Substitution Reactions: Amines such as lysine are used as nucleophiles. .
Major Products Formed
Click Chemistry: The major product is a triazole-linked compound.
Substitution Reactions: The major product is a urethane-linked compound
Scientific Research Applications
Azido-PEG4-4-nitrophenyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Azido-PEG4-4-nitrophenyl carbonate is unique due to its combination of azide and nitrophenyl carbonate groups, which provide dual reactivity. Similar compounds include:
Azido-PEG3-4-nitrophenyl carbonate: Contains a shorter PEG spacer, which may affect solubility and reactivity.
This compound: Similar structure but with different functional groups, affecting its reactivity and applications
Properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKYWFZPUXXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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